molecular formula C10H5ClF3N B2770677 4-Chloro-6,7,8-trifluoro-2-methylquinoline CAS No. 951905-11-6

4-Chloro-6,7,8-trifluoro-2-methylquinoline

Cat. No. B2770677
M. Wt: 231.6
InChI Key: HQUHDAZFRVRKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-6,7,8-trifluoro-2-methylquinoline” is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4-Chloro-6,7,8-trifluoro-2-methylquinoline” is 1S/C10H5ClF3N/c1-4-2-6(11)5-3-7(12)8(13)9(14)10(5)15-4/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, fluorine, and methyl groups on the quinoline ring.


Physical And Chemical Properties Analysis

“4-Chloro-6,7,8-trifluoro-2-methylquinoline” is a powder that is stored at room temperature . It has a melting point of 72-74 degrees Celsius .

Scientific Research Applications

Structural and Spectroscopic Analysis

The compound and its isomers have been subjected to extensive structural and spectroscopic analysis. Detailed studies using experimental and computational methods like density functional theory (DFT) have been conducted. These studies provide insights into the compound’s geometrical parameters, vibrational analysis, and electronic absorption, contributing significantly to the understanding of its chemical behavior. For instance, 4-chloro-6-methylquinoline-2(1H)-one and its isomer were analyzed through methods like FTIR, FT-Raman, UV-Vis, and NMR spectrum, shedding light on their structural and spectroscopic characteristics (Murugavel et al., 2018).

Crystal Structure Analysis

The compound’s crystal structure has been a subject of interest in several studies. Investigations into the hydrogen-bonded compounds of 4-methylquinoline with different chloro- and nitro-substituted benzoic acids have revealed intricate details about their crystal structures. These studies are crucial for understanding the molecular interactions and structural configurations, offering valuable insights into the compound's solid-state chemistry (Ishida, 2021).

Antiviral Applications

Research has indicated that fluorinated quinazoline derivatives, closely related to 4-Chloro-6,7,8-trifluoro-2-methylquinoline, exhibit promising antiviral properties. These compounds have been synthesized and tested against viruses like monkeypox, smallpox vaccine, and ectromelia virus, showing potential as active substances in the search for new antiviral agents (Lipunova et al., 2012).

Antimicrobial Applications

The antimicrobial potentials of 4-methylquinoline analogues have been explored, revealing their effectiveness against foodborne bacteria. This research suggests the possibility of using these compounds in developing natural preservatives, highlighting their potential in food safety and preservation (Kim et al., 2014).

properties

IUPAC Name

4-chloro-6,7,8-trifluoro-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c1-4-2-6(11)5-3-7(12)8(13)9(14)10(5)15-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUHDAZFRVRKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=C(C2=N1)F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7,8-trifluoro-2-methylquinoline

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